molecular formula C11H13N3O2 B14323533 2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol CAS No. 106984-03-6

2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol

Cat. No.: B14323533
CAS No.: 106984-03-6
M. Wt: 219.24 g/mol
InChI Key: GDPNTSJRIVUSBJ-UHFFFAOYSA-N
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Description

2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol is a compound that features both an imidazole ring and a benzene ring with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde . Another method involves the cyclization of amido-nitriles under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, often utilizing catalysts and specific reaction conditions to increase yield and purity. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol is unique due to the presence of both an imidazole ring and hydroxyl-substituted benzene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

106984-03-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethylamino]benzene-1,4-diol

InChI

InChI=1S/C11H13N3O2/c15-9-1-2-11(16)10(5-9)13-4-3-8-6-12-7-14-8/h1-2,5-7,13,15-16H,3-4H2,(H,12,14)

InChI Key

GDPNTSJRIVUSBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)NCCC2=CN=CN2)O

Origin of Product

United States

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